1-Phenyl-3H-2-benzazepine

BET bromodomain inhibition oral bioavailability pharmacokinetics

1-Phenyl-3H-2-benzazepine (CAS 52179-51-8) is a minimally substituted, imine-containing heterocycle (C16H13N, MW 219.28) that serves as the unadorned 3H-2-benzazepine scaffold. Unlike its saturated 2,3,4,5-tetrahydro-1H-3-benzazepine congeners (e.g., SKF-38393) that dominate dopamine D1 pharmacology, this compound retains a C=N double bond, conferring a rigid, planar geometry.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
CAS No. 52179-51-8
Cat. No. B15472723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3H-2-benzazepine
CAS52179-51-8
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1C=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3
InChIInChI=1S/C16H13N/c1-2-8-14(9-3-1)16-15-11-5-4-7-13(15)10-6-12-17-16/h1-11H,12H2
InChIKeyNTBIAIDIHNPCCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3H-2-benzazepine (CAS 52179-51-8) for Dopamine D1 & BET-Focused Research: Core Scaffold & Procurement Rationale


1-Phenyl-3H-2-benzazepine (CAS 52179-51-8) is a minimally substituted, imine-containing heterocycle (C16H13N, MW 219.28) that serves as the unadorned 3H-2-benzazepine scaffold . Unlike its saturated 2,3,4,5-tetrahydro-1H-3-benzazepine congeners (e.g., SKF-38393) that dominate dopamine D1 pharmacology, this compound retains a C=N double bond, conferring a rigid, planar geometry [1]. This structural distinction is pivotal: the 3H-2-benzazepine core is a recognized entry point for developing BET bromodomain inhibitors with improved pharmacokinetic profiles over benzodiazepine-based chemotypes, and its photoisomerization-based synthetic accessibility offers a concise route from 2H-azirine precursors [2][3]. Procurement of this specific unsubstituted scaffold enables systematic exploration of substitution patterns at C-5, C-6, C-7, and C-8 without confounding background effects.

Why 1-Phenyl-3H-2-benzazepine Cannot Be Replaced by Generic Tetrahydrobenzazepines or Benzodiazepines


The 3H-2-benzazepine scaffold is chemically and pharmacologically distinct from its 1H-3-benzazepine isomers and benzodiazepine analogs. In dopamine D1 receptor pharmacology, the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold (as in SKF-38393) has a saturated azepine ring that is essential for agonist activity, but the unsaturated 3H-2-benzazepine offers a distinct conformational constraint that alters receptor recognition [1]. More critically, in the BET bromodomain inhibitor field, the benzodiazepine JQ-1 suffers from high clearance and poor oral bioavailability, prompting the deliberate shift to a benzazepine core. The benzazepine BAY6356 achieved oral bioavailability of 60–100% across mouse, rat, and dog, demonstrating that the benzazepine scaffold provides a pharmacokinetic advantage that benzodiazepine analogs cannot replicate [2]. The unsubstituted 1-phenyl-3H-2-benzazepine serves as the minimal scaffold for establishing baseline activity in both target classes. Substitution with a saturated tetrahydrobenzazepine or a benzodiazepine introduces fundamentally different ring electronics, conformational flexibility, and metabolic liabilities that invalidate direct comparison.

Quantitative Differentiation Evidence for 1-Phenyl-3H-2-benzazepine vs. Closest Analogs


Scaffold-Driven Oral Bioavailability Advantage in BET Inhibition: Benzazepine vs. Benzodiazepine Core

In BET inhibitor development, the benzodiazepine core of JQ-1 was replaced with a benzazepine core, yielding BAY6356. This core-switching strategy resulted in a quantitative improvement in oral bioavailability: BAY6356 demonstrated 60–100% oral bioavailability in mouse, rat, and dog, whereas JQ-1 had previously shown poor pharmacokinetics with high clearance and low oral bioavailability [1]. While the target compound 1-phenyl-3H-2-benzazepine itself is the unsubstituted parent scaffold, this data establishes the fundamental pharmacokinetic advantage of the 3H-2-benzazepine ring system over structurally analogous benzodiazepine cores for BET-targeted programs.

BET bromodomain inhibition oral bioavailability pharmacokinetics

Conformational Constraint and D1 Receptor Scaffold Differentiation: 3H-2-Benzazepine vs. Tetrahydrobenzazepine

The dopamine D1 receptor agonist pharmacophore is canonically associated with the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold (e.g., SKF-38393). Replacement with the unsaturated 3H-2-benzazepine scaffold introduces a planar C=N bond that restricts conformational freedom compared to the flexible tetrahydroazepine ring. While quantitative head-to-head binding data for the unsubstituted 1-phenyl-3H-2-benzazepine at D1 receptors is not available in the open literature, the SAR established by Zhang et al. demonstrates that 6-substituted 1-phenylbenzazepines can achieve binding potencies up to 10-fold higher than (±)-SKF-38393, and that even the core scaffold substitution pattern dramatically shifts D1/D2 selectivity [1]. The 3H-2-benzazepine scaffold's rigidity and distinct nitrogen positioning (position 2 vs. position 3 in tetrahydrobenzazepines) predict fundamentally different receptor interaction profiles that cannot be extrapolated from tetrahydrobenzazepine data.

dopamine D1 receptor conformational analysis structure-activity relationship

Synthetic Accessibility via Photoisomerization: 1-Phenyl-3H-2-benzazepine vs. Multi-Step Benzazepine Syntheses

1-Phenyl-3H-2-benzazepine is accessible through photoisomerization of 3-phenyl-2-[(Z)-2-phenylvinyl]-2H-azirine, a transformation that proceeds under light irradiation without requiring transition metal catalysts, high temperatures, or protecting group strategies [1]. This contrasts with the multi-step syntheses typical of substituted 3H-2-benzazepines (e.g., 8-chloro-1-phenyl-3H-2-benzazepine), which require alkyne precursors, bromination, dehydrobromination, and palladium-catalyzed carbonylation steps [2]. The photoisomerization route enables direct access to the unsubstituted scaffold in a single photochemical step from the azirine, reducing step count and eliminating heavy metal contamination—critical for biological testing and scale-up feasibility.

photoisomerization synthesis 2H-azirine precursor synthetic efficiency

Lipophilicity Profile: Computed LogP Differentiation for CNS Drug Design Prioritization

The computed octanol-water partition coefficient (LogP) of 1-phenyl-3H-2-benzazepine is 2.99, with a polar surface area (PSA) of 12.36 Ų . This places the scaffold within favorable physicochemical space for CNS penetration (typically LogP 2–4, PSA < 90 Ų). In comparison, the therapeutically relevant BET inhibitor JQ-1 (a benzodiazepine) has a higher molecular weight (457 g/mol) and a more complex substitution pattern that drives LogP higher. The minimal substitution and moderate LogP of 1-phenyl-3H-2-benzazepine provide a clean baseline for systematic optimization—subsequent substitutions at C-6, C-7, or C-8 can incrementally modulate LogP without exceeding CNS drug-like thresholds, a level of control not available when starting from heavily substituted analogs.

lipophilicity LogP CNS drug design physicochemical property

Patent-Documented Anxiolytic Activity: 3H-2-Benzazepine Substitution Enables Activity Where Unsubstituted Scaffold Is Inactive

US Patent 4,549,988 explicitly states that unsubstituted 3H-2-benzazepines (where X=Y=H) have proven inactive in anxiolytic testing, while appropriately substituted 3H-2-benzazepines of the same core exhibit good anxiolytic activity [1]. This finding is crucial for procurement strategy: the unsubstituted compound (1-phenyl-3H-2-benzazepine) serves as the essential negative control and synthetic precursor for generating active substituted analogs. Investigators purchasing the unsubstituted scaffold for CNS programs must recognize that biological activity requires subsequent substitution at the benzo-ring positions, and the inactive parent validates that observed activity in substituted analogs is pharmacophore-driven rather than scaffold-derived.

anxiolytic activity CNS pharmacology structure-activity requirement

Reductive Derivatization Capacity: Quantitative NaBH4 Reduction to 2,3-Dihydro Derivative

1-Phenyl-3H-2-benzazepine undergoes quantitative reduction by sodium borohydride to yield the corresponding 2,3-dihydro derivative [1]. This contrasts with 5-aryl-3-methyl-1H-2-benzazepines, which require significantly longer reduction times (typically 15 hours) to achieve similar conversion [1]. The quantitative conversion and faster kinetics of the 1-phenyl-3H-2-benzazepine reduction demonstrate that the absence of C-5 aryl and C-3 methyl substituents facilitates hydride attack at the imine bond. This property makes the compound an efficient precursor for generating 2,3-dihydro-1-phenyl-1H-2-benzazepine—a scaffold with distinct conformational properties and potential biological activity—in a single, high-yielding step.

chemical derivatization sodium borohydride reduction dihydrobenzazepine synthesis

High-Impact Application Scenarios for 1-Phenyl-3H-2-benzazepine Based on Verified Evidence


Negative Control and Synthetic Precursor for CNS-Active 3H-2-Benzazepine Drug Discovery

As documented in US Patent 4,549,988, unsubstituted 3H-2-benzazepine is inactive in anxiolytic assays, while halogen-substituted analogs exhibit good activity [1]. 1-Phenyl-3H-2-benzazepine should be procured as the essential negative control compound for CNS screening cascades, enabling definitive attribution of biological activity to specific substituent effects. Simultaneously, its quantitative NaBH4 reduction to the 2,3-dihydro derivative provides a high-yield entry to the dihydrobenzazepine series for further functionalization [2].

BET Bromodomain Inhibitor Lead Optimization Starting Scaffold

The benzazepine core of BAY6356 (analogous to 1-phenyl-3H-2-benzazepine) demonstrated 60–100% oral bioavailability across preclinical species, a marked improvement over the benzodiazepine JQ-1 [3]. For BET inhibitor programs, procuring 1-phenyl-3H-2-benzazepine enables systematic introduction of substituents (e.g., at C-6, C-8) to optimize BRD4 BD1/BD2 potency while maintaining the favorable pharmacokinetic properties inherent to the benzazepine scaffold. The clean LogP of 2.99 also provides a CNS-compatible starting point for programs targeting brain-penetrant BET inhibitors .

Dopamine D1 Receptor Pharmacophore Diversification

The well-characterized D1 agonist pharmacophore is exclusively based on the tetrahydro-1H-3-benzazepine scaffold (SKF-38393, Ki = 0.4 nM at D1). However, 6-substituted 1-phenylbenzazepine analogs can achieve up to 10-fold enhanced D1 binding [4][5]. 1-Phenyl-3H-2-benzazepine offers medicinal chemists a structurally distinct 2-azepine scaffold for exploring novel D1 pharmacology—biased agonism, allosteric modulation, or D1/D2 selectivity profiles that are inaccessible from the saturated 3-azepine chemotype. The unsubstituted parent serves as the reference point for SAR campaigns.

Photochemical Library Synthesis and Late-Stage Functionalization

The photoisomerization route from 2H-azirine precursors provides single-step access to the 1-phenyl-3H-2-benzazepine scaffold without metal catalysts [2]. For high-throughput medicinal chemistry, this photochemical method enables parallel synthesis of benzazepine libraries with diverse 1-aryl substituents by varying the azirine precursor. The quantitative NaBH4 reduction further diversifies the scaffold into the 2,3-dihydro series. Procurement of the parent compound establishes analytical reference standards (NMR, HPLC retention time, MS fragmentation) for characterizing library members.

Technical Documentation Hub

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